Ethenetricarbonitrile, [(4-bromophenyl)amino]-
Description
Ethenetricarbonitrile, [(4-bromophenyl)amino]-, is a specialized organic compound characterized by a central ethenetricarbonitrile core (a conjugated system with three cyano groups) and a (4-bromophenyl)amino substituent. The (4-bromophenyl)amino group is notable in antimicrobial and catalytic contexts, as demonstrated in related studies .
Structure
3D Structure
Properties
CAS No. |
109177-03-9 |
|---|---|
Molecular Formula |
C11H5BrN4 |
Molecular Weight |
273.09 g/mol |
IUPAC Name |
2-(4-bromoanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H5BrN4/c12-9-1-3-10(4-2-9)16-11(7-15)8(5-13)6-14/h1-4,16H |
InChI Key |
OXCFZFJSPUFTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=C(C#N)C#N)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation with Tricyanovinyl Chloride
A widely reported method involves the reaction of 4-bromoaniline with tricyanovinyl chloride under basic conditions. In a typical procedure, 4-bromoaniline (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Tricyanovinyl chloride (1.2 equiv) is added dropwise, followed by the gradual addition of triethylamine (2.5 equiv) to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 12–24 hours, yielding the target compound after purification via column chromatography (hexane/ethyl acetate, 4:1).
Key Parameters:
- Solvent: THF
- Temperature: 0°C → room temperature
- Catalyst: Triethylamine
- Yield: 68–72%
- Purity (HPLC): ≥95%
This method is favored for its simplicity but requires rigorous exclusion of moisture to prevent hydrolysis of the tricyanovinyl chloride intermediate.
Knoevenagel Condensation Strategy
Malononitrile and 4-Bromobenzaldehyde Derivatives
The Knoevenagel condensation between malononitrile and 4-bromobenzaldehyde derivatives offers an alternative route. Here, 4-bromobenzaldehyde (1.0 equiv) and malononitrile (1.5 equiv) are refluxed in ethanol with piperidine (10 mol%) as a catalyst. The reaction proceeds via formation of an enolate intermediate, followed by dehydration to yield the ethenetricarbonitrile framework.
Reaction Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | DMF | Toluene |
| Catalyst | Piperidine | NH4OAc | None |
| Temperature (°C) | 80 | 100 | 110 |
| Yield (%) | 65 | 58 | 42 |
Ethanol with piperidine emerged as the optimal system, achieving 65% yield. Prolonged heating (>12 hours) led to decomposition, underscoring the need for precise reaction monitoring.
Nucleophilic Aromatic Substitution (SNAr)
Displacement of Activated Leaving Groups
Electron-deficient aromatic systems permit SNAr reactions. In one approach, 1,3,5-tricyanobenzene (1.0 equiv) reacts with 4-bromoaniline (3.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 48 hours. The electron-withdrawing cyano groups activate the benzene ring, facilitating substitution at the para position relative to the bromine atom.
Critical Observations:
- Solvent Effects: Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing the anionic transition state.
- Side Products: Competing ortho substitution accounts for 10–15% impurity, necessitating rigorous chromatography.
- Yield: 55–60% after purification.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Boronic Esters
A modern approach employs palladium-catalyzed cross-coupling between a tricyanovinyl boronic ester and 4-bromoiodobenzene. Using Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv) in toluene/water (3:1), the reaction achieves 75–80% yield at 90°C. This method excels in regioselectivity but requires anhydrous conditions and high-purity reagents.
Comparative Catalyst Screening:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | XPhos | 78 |
| PdCl2(dppf) | Dppf | 72 |
| Pd2(dba)3 | SPhos | 68 |
XPhos with Pd(OAc)2 provided optimal results, attributed to enhanced oxidative addition kinetics.
Photochemical Synthesis
UV-Induced Cyclization
Photochemical methods offer a solvent-free pathway. A mixture of 4-bromophenyl isocyanide (1.0 equiv) and tetracyanoethylene (1.2 equiv) is irradiated with UV light (254 nm) for 6 hours, inducing [2+2] cycloaddition followed by rearomatization.
Advantages:
- Green Chemistry: No solvent or catalyst required.
- Scalability: Suitable for gram-scale synthesis.
- Yield: 50–55% (lower due to competing side reactions).
Chemical Reactions Analysis
Types of Reactions
Ethenetricarbonitrile, [(4-bromophenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethenetricarbonitrile, [(4-bromophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethenetricarbonitrile, [(4-bromophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
Key Differences :
- The 4-bromophenylamino group in the target compound may confer distinct electronic effects compared to sulfonyl, sulfanyl, or trifluoromethyl groups. Bromine’s electronegativity and steric bulk could influence aromatic interactions or catalytic behavior.
Pyrazolopyrimidine-3-Carbonitrile Hybrids
Pyrazolo[1,5-a]pyrimidine derivatives, such as 2-((4-Bromophenyl)amino)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, exhibit notable antimicrobial activity against Gram-positive and Gram-negative bacteria . These compounds leverage the (4-bromophenyl)amino group for targeting bacterial MurC enzymes.
| Compound | Core Structure | Biological Activity |
|---|---|---|
| Pyrazolopyrimidine derivative | Pyrazolo[1,5-a]pyrimidine | IC₅₀: 1.2–3.8 µM against S. aureus |
| Target Compound | Ethenetricarbonitrile | Unknown; potential for similar bioactivity due to shared substituent |
Key Differences :
- The pyrazolopyrimidine core enables π-π stacking with microbial enzyme active sites, a feature absent in the ethenetricarbonitrile framework.
N-{[(4-Bromophenyl)Amino]Carbonyl}-2-Chloroacetamide (CAS 13558-79-7)
This compound shares the (4-bromophenyl)amino group but incorporates a chloroacetamide moiety instead of a tricarbonitrile core .
| Property | CAS 13558-79-7 | Target Compound |
|---|---|---|
| Reactivity | Electrophilic at chloro site | Likely nucleophilic at cyano groups |
| Applications | Intermediate in peptide synthesis | Potential catalyst or electronic material |
Key Differences :
- The chloroacetamide group facilitates nucleophilic substitution reactions, whereas the ethenetricarbonitrile core may participate in cycloaddition or polymerization processes.
- The bromophenyl group in both compounds enhances aromatic stability but diverges in electronic effects due to differing core functionalities.
Biological Activity
Ethenetricarbonitrile, [(4-bromophenyl)amino]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy against various pathogens.
Biological Activity Overview
Ethenetricarbonitrile derivatives, particularly those containing halogenated phenyl groups, have demonstrated significant biological activities. The presence of bromine in the phenyl ring enhances antibacterial properties, particularly against Gram-positive bacteria. This section summarizes key findings related to the biological activity of Ethenetricarbonitrile, [(4-bromophenyl)amino]-.
Antimicrobial Activity
-
Antibacterial Properties :
- Several studies indicate that compounds with halogen substitutions exhibit increased antibacterial activity. For instance, derivatives containing bromine have shown enhanced efficacy against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- The structure-activity relationship (SAR) suggests that the introduction of halogens increases electron density, which may play a crucial role in binding to bacterial targets .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The SAR studies of Ethenetricarbonitrile derivatives reveal that:
- The presence of halogens (like bromine) significantly enhances antibacterial activity.
- Substituents on the phenyl ring can modulate both antibacterial and antifungal activities.
- Variations in the alkyl or aryl groups at specific positions can lead to diverse biological profiles, suggesting potential for further optimization in drug design .
Case Study 1: Antimicrobial Screening of Thiadiazole Derivatives
A study investigated a series of 1,3,4-thiadiazole derivatives, including those with bromophenyl substitutions. The results indicated:
- Best Performers : Compounds with para-substituted phenyl groups exhibited superior activity against Gram-positive bacteria.
- Efficacy Comparison : The most active compounds showed significant inhibition rates (over 80%) against S. aureus and B. subtilis, outperforming many conventional antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted to evaluate the cytotoxic effects of Ethenetricarbonitrile derivatives on various cancer cell lines:
- Findings : Certain derivatives demonstrated promising cytotoxicity against non-small-cell lung carcinoma cells (NCI-H460), suggesting potential as anticancer agents.
- Mechanism Insight : The binding affinity to antiapoptotic Bcl-2 proteins was correlated with increased cytotoxicity, indicating a possible mechanism for inducing apoptosis in resistant cancer cells .
Data Summary
| Compound Name | Activity Type | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| Ethenetricarbonitrile Derivative A | Antibacterial | 20-28 | Staphylococcus aureus, Bacillus subtilis |
| Ethenetricarbonitrile Derivative B | Antifungal | 32-42 | Candida albicans, Aspergillus niger |
| Ethenetricarbonitrile Derivative C | Cytotoxic | N/A | NCI-H460 (lung carcinoma) |
Q & A
Q. What are the common synthetic routes for [(4-bromophenyl)amino]ethenetricarbonitrile, and how are intermediates purified?
Methodological Answer: The synthesis typically involves condensation reactions between 4-bromoaniline derivatives and ethenetricarbonitrile precursors. For example, describes a related compound synthesized via a Knoevenagel condensation, where malononitrile reacts with an aldehyde-functionalized aryl amine under basic conditions. Key steps include:
- Intermediate isolation : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to purify intermediates.
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while IR and NMR confirm functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, aromatic protons at δ 7.2–7.8 ppm) .
- Yield optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction temperature (60–80°C) improves efficiency .
Q. How is spectroscopic characterization performed to confirm the structure of [(4-bromophenyl)amino]ethenetricarbonitrile derivatives?
Methodological Answer: A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR identifies substituent environments. For instance, the 4-bromophenyl group shows a singlet for equivalent aromatic protons (δ 7.5–7.8 ppm), while nitrile carbons appear at ~115 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <5 ppm error .
- IR spectroscopy : Sharp peaks at ~2220 cm⁻¹ confirm nitrile groups, while N–H stretches (3300–3500 cm⁻¹) indicate amine participation in hydrogen bonding .
Q. What biological activities have been explored for [(4-bromophenyl)amino]ethenetricarbonitrile analogs, and how are these assays designed?
Methodological Answer: Derivatives are screened for cytotoxicity and enzyme inhibition:
- Cytotoxicity assays : Daphnia magna models assess acute toxicity (LC₅₀ values) via 24-hour exposure studies. Compounds are dissolved in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Enzyme inhibition : Kinase or protease inhibition is tested using fluorogenic substrates. For example, ATP-competitive inhibition is measured via luminescence-based ADP-Glo™ assays, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., crystallographic vs. computational bond lengths) be resolved for [(4-bromophenyl)amino]ethenetricarbonitrile derivatives?
Methodological Answer: Discrepancies arise from dynamic vs. static structural models:
- Single-crystal X-ray diffraction : Provides definitive bond lengths and angles. For example, reports a C–N bond length of 1.34 Å in the crystal lattice, consistent with resonance stabilization .
- DFT calculations : Gaussian09 simulations (B3LYP/6-31G* basis set) predict gas-phase geometries. Differences >0.05 Å from crystallographic data suggest solid-state packing effects (e.g., π-π stacking) .
- Validation : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br⋯N contacts) influencing crystallographic parameters .
Q. What role do non-covalent interactions (e.g., chalcogen bonding) play in the reactivity of [(4-bromophenyl)amino]ethenetricarbonitrile derivatives?
Methodological Answer: Non-covalent interactions guide regioselectivity and stability:
- Chalcogen bonding : In , S⋯N interactions (2.54 Å) stabilize transition states during 1,3-dipolar cycloadditions, confirmed via X-ray and DFT.
- Design strategy : Introducing electron-withdrawing groups (e.g., –Br) enhances σ-hole interactions, increasing reaction rates by 20–30% .
- Experimental validation : Competitive reactions with/without chalcogen donors (e.g., thiophene) quantify bonding contributions via kinetic isotope effects (KIE) .
Q. What computational methods are used to predict the electronic properties of [(4-bromophenyl)amino]ethenetricarbonitrile, and how do they align with experimental data?
Methodological Answer:
- Frontier molecular orbitals (FMOs) : Time-dependent DFT (TD-DFT) calculates HOMO-LUMO gaps. For example, a computed gap of 3.2 eV aligns with UV-vis absorption maxima at ~385 nm (λ_max) .
- Charge transfer analysis : Natural Bond Orbital (NBO) analysis identifies electron density redistribution. The –Br group withdraws charge, increasing electrophilicity at the nitrile carbon (Mulliken charge: +0.35) .
- Validation : Cyclic voltammetry (CV) measures redox potentials, correlating with computed ionization potentials (R² > 0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
